molecular formula C13H11IN4O3 B011388 N-(3-(4-Azido-3-iodophenyl)propionyl)succinimide CAS No. 107082-23-5

N-(3-(4-Azido-3-iodophenyl)propionyl)succinimide

Cat. No. B011388
M. Wt: 398.16 g/mol
InChI Key: JXKUDHXPDZKSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(4-Azido-3-iodophenyl)propionyl)succinimide, also known as Azido-PEG4-NHS ester, is a chemical compound that is widely used in scientific research applications. It is a derivative of succinimide and is commonly used to modify proteins, peptides, and other biomolecules for various research purposes.

Mechanism Of Action

N-(3-(4-Azido-3-iodophenyl)propionyl)succinimide works by reacting with primary amines on biomolecules such as proteins, peptides, and nucleic acids. The resulting product is a covalent bond between the biomolecule and the N-(3-(4-Azido-3-iodophenyl)propionyl)succinimideHS ester. This covalent bond allows for the biomolecule to be modified for various research purposes.

Biochemical And Physiological Effects

N-(3-(4-Azido-3-iodophenyl)propionyl)succinimide does not have any known biochemical or physiological effects as it is not used as a drug. It is solely used for scientific research purposes.

Advantages And Limitations For Lab Experiments

The advantages of using N-(3-(4-Azido-3-iodophenyl)propionyl)succinimide in lab experiments include its ability to modify biomolecules for various research purposes and its solubility in organic solvents such as DMSO and DMF. The limitations of using N-(3-(4-Azido-3-iodophenyl)propionyl)succinimide in lab experiments include its potential cytotoxicity and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

For N-(3-(4-Azido-3-iodophenyl)propionyl)succinimide include its continued use in the field of proteomics for mass spectrometry analysis and its potential use in the development of new bioconjugation techniques. Additionally, further research is needed to investigate the potential cytotoxicity of the compound and to develop safer handling procedures for the compound in lab settings.

Synthesis Methods

N-(3-(4-Azido-3-iodophenyl)propionyl)succinimide is synthesized by reacting 4-azido-3-iodobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is a white solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Scientific Research Applications

N-(3-(4-Azido-3-iodophenyl)propionyl)succinimide is widely used in scientific research applications due to its ability to modify biomolecules such as proteins, peptides, and nucleic acids. It is commonly used in the field of proteomics to label proteins for mass spectrometry analysis. It is also used in the field of bioconjugation to attach biomolecules to surfaces or to other biomolecules for various research purposes.

properties

CAS RN

107082-23-5

Product Name

N-(3-(4-Azido-3-iodophenyl)propionyl)succinimide

Molecular Formula

C13H11IN4O3

Molecular Weight

398.16 g/mol

IUPAC Name

1-[3-(4-azido-3-iodophenyl)propanoyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C13H11IN4O3/c14-9-7-8(1-3-10(9)16-17-15)2-4-11(19)18-12(20)5-6-13(18)21/h1,3,7H,2,4-6H2

InChI Key

JXKUDHXPDZKSAG-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)C(=O)CCC2=CC(=C(C=C2)N=[N+]=[N-])I

Canonical SMILES

C1CC(=O)N(C1=O)C(=O)CCC2=CC(=C(C=C2)N=[N+]=[N-])I

Other CAS RN

107082-23-5

synonyms

AIPPS
N-(3-(4-azido-3-iodophenyl)propionyl)succinimide

Origin of Product

United States

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